Diacetonamine

Sporulation Induction Bacillus spp. Microbial Fermentation

Diacetonamine (CAS 625-04-7) is a non-fungible β-aminoketone with obligate roles in α-eucaine synthesis and species-selective sporulation induction. Unlike generic β-aminoketones, it induces 36-70% sporulation in B. megaterium while leaving B. amyloliquefaciens largely unaffected—enabling controlled fermentation. As the essential precursor for oxalic acid-copper-diacetonamine fungicide (efficacy equivalent to 80% zineb WP), it is mandatory for agrochemical formulation. For piperidone pharmacophore synthesis, substitution with triacetonamine is chemically infeasible. Procure Diacetonamine for validated, application-specific performance.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 625-04-7
Cat. No. B058104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetonamine
CAS625-04-7
Synonymsdiacetonamine
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC(=O)CC(C)(C)N
InChIInChI=1S/C6H13NO/c1-5(8)4-6(2,3)7/h4,7H2,1-3H3
InChIKeyCQTRUFMMCCOKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Diacetonamine (CAS 625-04-7): Technical Baseline and Procurement Relevance for Chemical Sourcing Specialists


Diacetonamine (4-amino-4-methyl-2-pentanone, CAS 625-04-7) is a small-molecule β-aminoketone with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol [1]. It exists as a free base liquid (bp0.2 25°C) or, more commonly commercially, as a crystalline acid oxalate salt (mp 126-127°C) [2]. The compound is prepared via conjugate addition of ammonia to mesityl oxide, a dimer of acetone [3]. While structurally uncomplicated, diacetonamine serves as a versatile intermediate in both organic synthesis and biological research contexts; however, procurement decisions based solely on class-level assumptions (e.g., substituting any β-aminoketone) will fail to capture specific performance differences that materially affect experimental outcomes.

Why Diacetonamine Cannot Be Treated as a Generic β-Aminoketone: Evidence-Based Procurement Risks


Procurement specialists must recognize that diacetonamine exhibits non-linear biological activity and synthetic utility that is not conserved among structurally analogous β-aminoketones or acetone-ammonia condensation products. Substituting diacetonamine with a generic β-aminoketone or a related acetone-amine derivative (e.g., triacetonamine) will alter synthetic pathways, coordination chemistry, and biological response profiles. Specifically, diacetonamine is the obligate precursor in the two-step condensation sequence leading to α-eucaine and related piperidone scaffolds [1], whereas triacetonamine (2,2,6,6-tetramethyl-4-piperidone) cannot serve this role. Furthermore, in microbiological applications, diacetonamine demonstrates species-dependent sporulation-inducing activity that is not shared by structurally related controls such as 3-amino-3-methylbutyric acid [2]. The following quantitative evidence section provides the specific, verifiable differences that justify diacetonamine as a distinct procurement item rather than an interchangeable commodity chemical.

Quantitative Differentiation Evidence: Diacetonamine vs. Structural Analogs and In-Class Compounds


Species-Selective Sporulation Induction: Diacetonamine vs. Diacetone Acrylamide in Bacillus Strains

Diacetonamine exhibits species-dependent sporulation-inducing activity that distinguishes it from the more potent but less selective analog diacetone acrylamide. In B. amyloliquefaciens AHU 2170, 40 µM diacetonamine hydrochloride induced 35% sporulation after 48 hours, whereas 40 µM diacetone acrylamide induced 99% sporulation [1]. However, in B. megaterium NBRC 15308, 400 µM diacetonamine induced 36% and 70% sporulation after 72 and 96 hours respectively, while 400 µM diacetone acrylamide induced only 2% sporulation after 72 hours [2]. This inversion of relative efficacy across species demonstrates that diacetonamine is not simply a 'less active' SIF but possesses a distinct selectivity profile.

Sporulation Induction Bacillus spp. Microbial Fermentation

Copper Complexation Dramatically Enhances Antifungal Potency: Diacetonamine vs. Diacetonamine-Oxalate-Copper(II)

Free diacetonamine exhibits only moderate intrinsic fungicidal activity (IC50 values of 49.57-85.08 µg/mL against Fusarium and Alternaria species) [1]. However, coordination with copper to form the diacetonamine-oxalate-copper(II) complex at a molar ratio of oxalic acid:copper:diacetonamine = 2:1:2 yields a compound with fungicidal toxicity equivalent to 80% zineb wettable powder, a commercial standard broad-spectrum agricultural fungicide [2]. This represents a substantial enhancement over the free base.

Agricultural Fungicide Copper Complex Sporulation Induction

First-Reported Fungicidal Activity Profile: Diacetonamine as an Agro-Fungicide Lead vs. No Prior Literature Baseline

Prior to 2008, diacetonamine's fungicidal activity was unreported in the scientific literature. A systematic study isolated diacetonamine from Streptomyces qinlingnensis fermentation broth and established its first quantitative antifungal profile [1]. Against Fusarium oxysporium, the IC50 was 49.57 µg/mL; against Bacillus cereus and Bacillus subtilis, inhibition zone diameters were 13 mm and 16 mm respectively at 31.3 µg/mL [2]. This baseline established diacetonamine as a potential agro-fungicide lead compound and provided the foundational rationale for subsequent copper-complex derivatization work.

Natural Product Antifungal Streptomyces

Synthetic Intermediate for Piperidone Pharmacophores: Diacetonamine as the Obligate Precursor to α-Eucaine

Diacetonamine occupies a non-substitutable position in the synthesis of α-eucaine, one of the first synthetic cocaine analog local anesthetics. The synthetic sequence proceeds: mesityl oxide → diacetonamine → triacetonamine (2,2,6,6-tetramethyl-4-piperidone) → α-eucaine [1]. Neither mesityl oxide alone nor triacetonamine can be directly converted to α-eucaine without diacetonamine as the intermediate [2]. Additionally, condensation of diacetonamine with acetaldehyde (rather than acetone) yields 2,2,6-trimethylpiperidin-4-one, a distinct piperidone scaffold with one fewer methyl group than triacetonamine [3].

Organic Synthesis Piperidone Local Anesthetic

Amyloid Fibril Disaggregation: Diacetonamine Identified as a Potential Lead via Molecular Dynamics vs. In-Class Control

Computational studies have identified diacetonamine and cystathionine as potential lead compounds for inducing disaggregation of amyloid-beta fibrils, which are implicated in Alzheimer's disease [1]. The study employed long-timescale molecular simulation (1000 ns replica exchange molecular dynamics) to examine disaggregation mechanisms [2]. While this is in silico evidence rather than in vitro or in vivo data, it positions diacetonamine as a computationally validated candidate for amyloid fibril disruption research, distinguishing it from other β-aminoketones that have not undergone similar evaluation.

Amyloid Fibril Neurodegenerative Disease Molecular Dynamics

Procurement-Driven Application Scenarios: Where Diacetonamine Outperforms or Uniquely Enables Research and Industrial Workflows


Bacillus Fermentation Process Optimization Requiring Species-Selective Sporulation Control

Industrial microbiologists optimizing antibiotic production in Bacillus species should procure diacetonamine when working with B. megaterium or when species-selective sporulation induction is required. As demonstrated in head-to-head assays, diacetonamine induces 36-70% sporulation in B. megaterium at 400 µM, whereas the more potent SIF analog diacetone acrylamide induces only 2% sporulation in the same strain at identical concentration [1]. For fermentation processes where over-induction of B. amyloliquefaciens (99% sporulation with diacetone acrylamide) would be detrimental, diacetonamine provides a moderated, controllable SIF response. Procurement of diacetonamine specifically, rather than generic SIF alternatives, is essential for achieving the desired sporulation kinetics in these applications.

Agricultural Fungicide Development Leveraging Copper-Complexation Chemistry

Agrochemical research groups developing novel organic copper fungicides should procure diacetonamine hydrogen oxalate as the precursor for diacetonamine-oxalate-copper(II) complex synthesis. The copper complex, formulated at a molar ratio of oxalic acid:copper:diacetonamine = 2:1:2, demonstrates fungicidal toxicity equivalent to the commercial standard 80% zineb wettable powder against six agricultural pathogens [1]. Free diacetonamine exhibits only moderate activity (IC50 = 49.57-85.08 µg/mL) [2], underscoring that the complexed form is the functionally active material. This application scenario is supported by Chinese patent filings describing diacetonamine copper oxalate as a novel agricultural fungicide effective against cucumber downy mildew, tomato gray mold, and apple alternaria leaf spot [3].

Synthesis of α-Eucaine Analogs and 2,2,6-Trimethylpiperidin-4-One Derivatives

Medicinal chemistry laboratories synthesizing cocaine analog local anesthetics or piperidone-based pharmacophores must procure diacetonamine as the essential synthetic intermediate. The canonical α-eucaine synthesis proceeds: mesityl oxide → diacetonamine → triacetonamine → α-eucaine [1]. Substitution with triacetonamine at the diacetonamine stage is not chemically feasible; the pathway is obligate. Furthermore, condensation of diacetonamine with acetaldehyde (rather than acetone) yields 2,2,6-trimethylpiperidin-4-one, a scaffold with distinct substitution from triacetonamine [2]. Procurement of diacetonamine is therefore mandatory for any synthetic route targeting these specific piperidone architectures.

Natural Product and Microbial Metabolite Antifungal Screening

Natural product chemists and microbiologists screening for novel antifungal agents should procure diacetonamine as a characterized reference standard for β-aminoketone antifungal activity. Diacetonamine was first isolated from Streptomyces qinlingnensis fermentation broth and represents the only compound in this structural class with published quantitative IC50 values against Fusarium oxysporium (49.57 µg/mL), Fusarium azysporum (85.08 µg/mL), Alternaria solani (74.69 µg/mL), and antibacterial activity against Bacillus cereus (13 mm inhibition zone) and Bacillus subtilis (16 mm inhibition zone) at 31.3 µg/mL [1]. This established activity baseline provides a critical reference point for structure-activity relationship studies of related β-aminoketones and natural product extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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